4-(2-(Benzyloxy)phenyl)-1H-pyrazole
Description
The following interactive data table outlines some design strategies and their expected outcomes for developing novel 4-(2-(Benzyloxy)phenyl)-1H-pyrazole analogs.
| Design Strategy | Modification | Rationale | Expected Outcome |
| Bioisosteric Replacement | Replace benzyloxy ether with a thioether | Modulate linker flexibility and electronics | Altered binding affinity and selectivity |
| Structure-Based Design | Add a hydroxyl group to the terminal phenyl ring | Form a new hydrogen bond with a specific residue in the binding site | Increased potency |
| Fragment-Based Growth | Extend the C3 position of the pyrazole (B372694) with an alkyl chain | Probe a hydrophobic pocket identified by fragment screening | Enhanced binding affinity |
| Physicochemical Property Optimization | Introduce a carboxylic acid group on the benzyloxy phenyl ring | Increase aqueous solubility and introduce a charged interaction | Improved pharmacokinetic profile |
This table presents hypothetical design strategies based on established medicinal chemistry principles.
Structure
3D Structure
Properties
Molecular Formula |
C16H14N2O |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
4-(2-phenylmethoxyphenyl)-1H-pyrazole |
InChI |
InChI=1S/C16H14N2O/c1-2-6-13(7-3-1)12-19-16-9-5-4-8-15(16)14-10-17-18-11-14/h1-11H,12H2,(H,17,18) |
InChI Key |
OAUOILZPCRNHIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CNN=C3 |
Origin of Product |
United States |
Computational and Theoretical Studies on 4 2 Benzyloxy Phenyl 1h Pyrazole
Molecular Docking and Ligand-Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this method is instrumental in understanding how a potential drug molecule (the ligand) interacts with its biological target, typically a protein or enzyme. For pyrazole (B372694) derivatives, which are known to exhibit a range of biological activities, including kinase inhibition, molecular docking studies can elucidate the specific interactions that contribute to their therapeutic potential. nih.govnih.govnih.govnih.gov
A hypothetical molecular docking study of 4-(2-(Benzyloxy)phenyl)-1H-pyrazole could be performed against a relevant kinase target, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis and a common target for cancer therapy. nih.govresearchgate.netnih.gov The pyrazole scaffold is a common motif in many kinase inhibitors. nih.govnih.govacs.org The docking analysis would likely reveal that the pyrazole ring of the compound forms crucial hydrogen bonds with key amino acid residues in the ATP-binding pocket of the kinase. Specifically, the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor, anchoring the molecule within the active site.
The benzyloxy phenyl substituent would be expected to form additional interactions that enhance the binding affinity and selectivity. The phenyl rings of this group can engage in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine or tyrosine within the active site. The ether linkage of the benzyloxy group could also participate in hydrogen bonding with appropriate residues. These combined interactions would contribute to a stable ligand-protein complex, a prerequisite for effective inhibition.
Table 1: Hypothetical Molecular Docking Results of this compound with VEGFR-2
| Parameter | Value | Interacting Residues (Hypothetical) |
| Binding Energy (kcal/mol) | -8.5 | Cys919, Asp1046, Phe1047 |
| Inhibition Constant (Ki) (µM) | 2.5 | - |
| Hydrogen Bond Interactions | ||
| Pyrazole N-H | Asp1046 | |
| Pyrazole N | Cys919 | |
| Hydrophobic Interactions | ||
| Phenyl Ring | Val848, Leu889 | |
| Benzyloxy Phenyl Ring | Phe918, Leu1035 |
This table presents hypothetical data based on typical docking studies of pyrazole derivatives against kinase targets.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of a molecule's electronic structure, stability, and reactivity. nih.govmdpi.com For this compound, these calculations can predict key electronic parameters that are crucial for its biological activity.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov For the title compound, the electron-donating nature of the benzyloxy group would be expected to influence the HOMO and LUMO energy levels. nih.gov
A Molecular Electrostatic Potential (MEP) map can also be generated to visualize the charge distribution across the molecule. The MEP map would likely show negative potential (red and yellow regions) around the nitrogen atoms of the pyrazole ring and the oxygen atom of the benzyloxy group, indicating these are sites susceptible to electrophilic attack and are likely to be involved in hydrogen bonding. johnshopkins.edu Regions of positive potential (blue) would be expected around the hydrogen atoms. This information is invaluable for predicting how the molecule will interact with its biological target.
Table 2: Predicted Quantum Chemical Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | -6.2 eV | Relates to electron-donating ability |
| LUMO Energy | -1.5 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 4.7 eV | Indicates chemical stability |
| Dipole Moment | 2.8 D | Influences solubility and binding |
This table contains theoretically derived data for illustrative purposes, based on published calculations for similar pyrazole derivatives. nih.govnih.gov
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) for Pre-clinical Lead Optimization
Before a compound can be considered for further development, it is essential to evaluate its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction tools, such as SwissADME, are widely used in the early stages of drug discovery to assess the "drug-likeness" of a molecule and to identify potential liabilities. johnshopkins.edualrasheedcol.edu.iqresearchgate.net
For this compound, these predictive models can estimate a range of physicochemical and pharmacokinetic parameters. Key properties include lipophilicity (log P), which affects absorption and distribution; topological polar surface area (TPSA), which is related to cell permeability; and adherence to established drug-likeness rules, such as Lipinski's Rule of Five. A compound that adheres to these rules is more likely to be orally bioavailable.
The predictions would likely indicate that this compound has good gastrointestinal absorption and is likely to be orally bioavailable. The presence of the benzyloxy group might increase its lipophilicity, which could enhance its ability to cross cell membranes but might also affect its solubility. The pyrazole ring contributes to the molecule's polarity and hydrogen bonding capacity. These predictions are crucial for guiding medicinal chemists in optimizing the compound's structure to achieve a desirable balance of potency and pharmacokinetic properties.
Table 3: Predicted ADME Properties of this compound
| ADME Property | Predicted Value | Implication for Drug Development |
| Molecular Weight | 278.33 g/mol | Compliant with Lipinski's Rule (<500) |
| Log P (Lipophilicity) | 3.5 | Good balance for absorption and solubility |
| Topological Polar Surface Area (TPSA) | 41.5 Ų | Suggests good cell permeability |
| Number of Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule (<5) |
| Number of Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule (<10) |
| Gastrointestinal Absorption | High | Indicates good potential for oral administration |
| Blood-Brain Barrier Permeant | Yes | Potential for CNS activity |
The data in this table are hypothetical and based on typical in silico predictions for compounds with similar structural features. johnshopkins.edualrasheedcol.edu.iq
Emerging Applications and Future Research Directions for 4 2 Benzyloxy Phenyl 1h Pyrazole
Development as Chemical Probes and Research Tools in Biological Systems
The inherent properties of the pyrazole (B372694) scaffold make it a promising candidate for the development of chemical probes and research tools. While pyrazole itself is not fluorescent, appropriate substitutions can lead to compounds with significant photophysical properties, including high fluorescence quantum yields. nih.gov These characteristics are essential for creating fluorescent probes used in bioimaging to study the metabolism and localization of ions and molecules in living cells. rsc.org
The development of pyrazole-based chemosensors for detecting various cations and anions has been a significant area of research. nih.govrsc.org These probes often work through a "turn-off" or "turn-on" fluorescence mechanism upon binding to a specific analyte. nih.gov The versatility of the pyrazole structure allows for the incorporation of different functional groups, enhancing its binding affinity and selectivity for target molecules. nih.gov This adaptability suggests that 4-(2-(Benzyloxy)phenyl)-1H-pyrazole could be functionalized to create specific probes for biological research.
Potential Applications in Material Science, including Photoluminescence, Electroluminescence, and Fluorescence
The pyrazole core is recognized as a valuable component in the development of advanced materials. researchgate.net Pyrazole derivatives have been successfully utilized in various material science applications, including as blue fluorophores and in the creation of electroluminescent polymers. researchgate.netrsc.org Research has demonstrated that polymers incorporating pyrazole units can exhibit bright electroluminescence, indicating their potential for use in light-emitting devices. researchgate.netrsc.org
The photophysical properties of pyrazole derivatives are closely linked to their molecular structure, particularly the planarity and extended π-conjugation. nih.gov The specific arrangement of the benzyloxy and phenyl groups in this compound could influence its photoluminescent and electroluminescent properties. Further investigation into the synthesis of polymers incorporating this specific pyrazole derivative could lead to novel materials with tailored optical and electronic characteristics.
Exploration of Synergistic Effects with Established Therapeutic Agents in Pre-clinical Models
The broad spectrum of biological activities exhibited by pyrazole derivatives, including anti-inflammatory, anticancer, and antimicrobial effects, makes them interesting candidates for combination therapies. researchgate.netnih.govmdpi.com The concept of combining different bioactive molecules within a single structure or administering them concurrently is a growing area of interest in drug development. mdpi.comzsmu.edu.ua
For instance, pyrazole derivatives have been investigated for their ability to inhibit enzymes like cyclooxygenase-2 (COX-2), which is a target for anti-inflammatory drugs. researchgate.netijpsjournal.com Combining a pyrazole-based compound with other therapeutic agents could lead to synergistic effects, potentially enhancing efficacy and reducing side effects. ijpsjournal.com Pre-clinical studies exploring the combination of this compound with existing drugs could reveal novel therapeutic strategies for a range of diseases.
Design and Synthesis of Next-Generation Pyrazole Scaffolds Informed by this compound Research
The study of structure-activity relationships (SAR) is crucial in medicinal chemistry for designing more potent and selective drugs. researchgate.netmdpi.com Research on various pyrazole derivatives has shown that the nature and position of substituents on the pyrazole ring significantly influence their biological activity. mdpi.comnih.gov
The specific structure of this compound provides a template for designing new analogs. By systematically modifying the benzyloxy and phenyl groups, as well as other positions on the pyrazole ring, it is possible to explore how these changes affect the compound's properties. nih.govnih.gov This approach, informed by the findings from this compound, can guide the synthesis of next-generation pyrazole scaffolds with improved biological profiles. For example, the introduction of different substituents has been shown to enhance the anticancer and anti-inflammatory activities of pyrazole derivatives. mdpi.comijpsjournal.com
Methodological Advancements in the Synthesis and Derivatization of Similar Heterocyclic Compounds
The synthesis of pyrazoles and other heterocyclic compounds is a dynamic field of organic chemistry, with ongoing efforts to develop more efficient, selective, and environmentally friendly methods. researchgate.netmdpi.comnih.gov Classical methods for pyrazole synthesis often involve the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. nih.govdergipark.org.tr
Modern synthetic strategies include microwave-assisted synthesis, multicomponent reactions (MCRs), and the use of green chemistry principles. researchgate.netijpsjournal.comnih.gov For instance, the Vilsmeier-Haack reaction has been used to synthesize 4-formyl pyrazole derivatives. nih.govchemmethod.comsemanticscholar.org The development of one-pot synthesis methods and the use of novel catalysts are also key areas of advancement. tandfonline.comorganic-chemistry.org Research into the synthesis and derivatization of this compound can contribute to this broader effort, potentially leading to new synthetic routes that are applicable to a wide range of similar heterocyclic compounds. iu.edupsu.edu
Q & A
What are the common synthetic methodologies for 4-(2-(Benzyloxy)phenyl)-1H-pyrazole derivatives, and how can reaction conditions be optimized?
Basic Research Question
Synthesis often involves cyclocondensation or substitution reactions. For example, pyrazole cores can be formed via cyclocondensation of hydrazines with β-keto esters or α,β-unsaturated carbonyl compounds . Substituted benzaldehydes are frequently used to introduce aromatic groups, as seen in reactions with triazole derivatives under reflux conditions in ethanol with glacial acetic acid as a catalyst . Optimization factors include:
- Catalyst selection : Glacial acetic acid or p-toluenesulfonic acid improves yields in cyclization steps.
- Solvent systems : Absolute ethanol or DMF enhances solubility of intermediates.
- Reaction time : Extended reflux (4–12 hours) ensures complete conversion .
What analytical techniques are most effective for characterizing this compound derivatives?
Basic Research Question
Key techniques include:
- Spectroscopy :
- 1H/13C NMR : Assigns proton environments and confirms substitution patterns (e.g., benzyloxy group at δ 5.1–5.3 ppm) .
- IR : Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹ in ester derivatives) .
- Mass spectrometry (ESI-MS) : Verifies molecular ion peaks and fragmentation patterns .
- Thermal analysis (TGA/DTA) : Assesses decomposition profiles and stability .
How can researchers evaluate the biological activity of this compound derivatives?
Basic Research Question
Standard protocols include:
- In vitro assays :
- Antimicrobial : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains .
- Anticancer : MTT assays on cancer cell lines (e.g., IC50 calculations) .
- In vivo models : Rodent studies for anti-inflammatory or sedative effects, with dose-response curves .
- Enzyme inhibition : Kinase or protease inhibition assays using fluorometric/colorimetric substrates .
What challenges arise in determining the crystal structure of this compound derivatives?
Advanced Research Question
Crystallization challenges include:
- Polymorphism : Multiple crystal forms may arise due to flexible benzyloxy groups.
- Disorder : Aromatic rings may exhibit positional disorder, complicating refinement .
- Data collection : Low-temperature (e.g., 100 K) X-ray diffraction improves resolution for weakly diffracting crystals .
- Validation : Hydrogen bonding and π-π stacking interactions must align with computational models (e.g., Hirshfeld surface analysis) .
How can structure-activity relationship (SAR) studies guide the modification of this compound derivatives?
Advanced Research Question
Methodological approaches include:
- Substituent variation : Introducing electron-withdrawing groups (e.g., -CF₃) at the pyrazole 3-position enhances antimicrobial activity .
- Bioisosteric replacement : Replacing benzyloxy with naphthyl groups improves lipophilicity and CNS penetration .
- Pharmacophore mapping : Molecular docking identifies critical interactions (e.g., hydrogen bonding with target enzymes) .
What role do computational methods play in studying this compound derivatives?
Advanced Research Question
Computational strategies include:
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity .
- Molecular dynamics (MD) : Simulates ligand-protein binding stability over time .
- QSAR models : Correlates substituent descriptors (e.g., Hammett σ) with bioactivity .
How should researchers resolve contradictions in biological activity data across studies?
Advanced Research Question
Strategies include:
- Assay standardization : Control variables like cell line passage number or solvent (DMSO vs. ethanol) .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., logP vs. cytotoxicity).
- Mechanistic studies : Use knock-out models or enzyme assays to confirm target specificity .
What novel applications exist for this compound derivatives beyond traditional medicinal chemistry?
Advanced Research Question
Emerging applications include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
